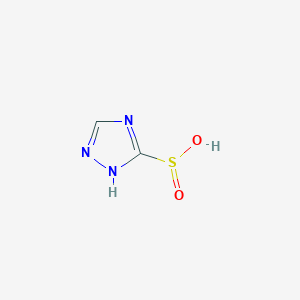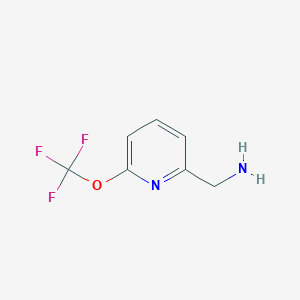
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H7F3N2O It features a pyridine ring substituted with a trifluoromethoxy group at the 6-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)pyridin-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridin-2-ylmethanamine.
Substitution Reaction: The 6-chloropyridin-2-ylmethanamine undergoes a nucleophilic substitution reaction with trifluoromethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoromethoxy group at the 6-position of the pyridine ring.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(trifluoromethoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(trifluoromethoxy)piperidine-2-methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which (6-(Trifluoromethoxy)pyridin-2-yl)methanamine exerts its effects depends on its application:
In Medicinal Chemistry: It may act as an agonist or antagonist at specific receptors in the central nervous system, modulating neurotransmitter activity.
In Biological Studies: It can inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy. It has different electronic properties and reactivity.
(6-(Trifluoromethoxy)pyridin-3-yl)methanamine: The trifluoromethoxy group is at the 3-position, leading to different steric and electronic effects.
(6-(Trifluoromethoxy)pyridin-4-yl)methanamine: The trifluoromethoxy group is at the 4-position, which can influence its interaction with biological targets.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
[6-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 |
InChI Key |
YJUHFMHUDJUEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


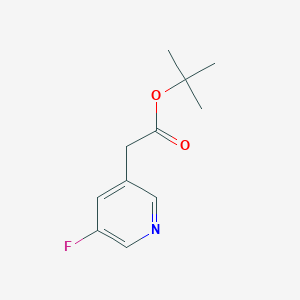
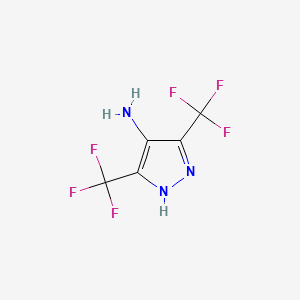
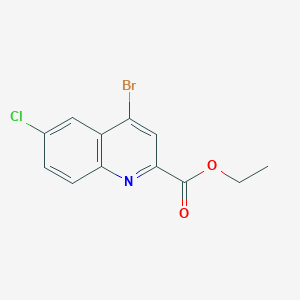
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
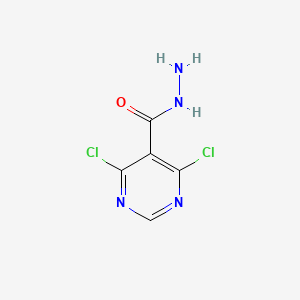
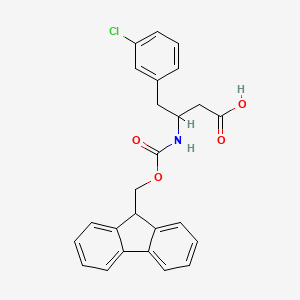
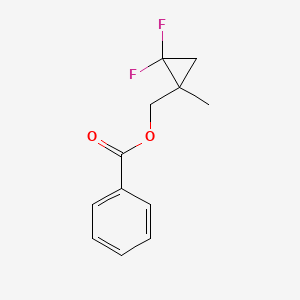
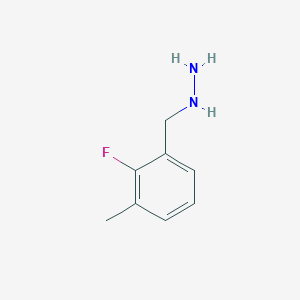
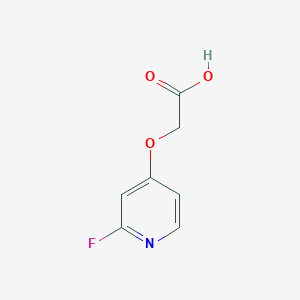
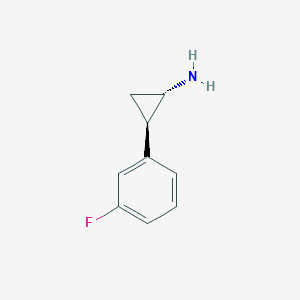
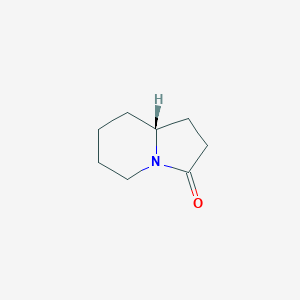
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)

